Cas no 1154999-32-2 (1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one)
![1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one structure](https://ja.kuujia.com/scimg/cas/1154999-32-2x500.png)
1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-{4-[(cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one
- 1-[4-(cyclopropylmethylamino)piperidin-1-yl]ethanone
- 1-(4-((Cyclopropylmethyl)amino)piperidin-1-yl)ethan-1-one
- 1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one
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- インチ: 1S/C11H20N2O/c1-9(14)13-6-4-11(5-7-13)12-8-10-2-3-10/h10-12H,2-8H2,1H3
- InChIKey: ALDVFXRJFRSXHG-UHFFFAOYSA-N
- ほほえんだ: O=C(C)N1CCC(CC1)NCC1CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 205
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 32.299
1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-9495-1g |
1-{4-[(cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one |
1154999-32-2 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F1967-9495-2.5g |
1-{4-[(cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one |
1154999-32-2 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656985-250mg |
1-(4-((Cyclopropylmethyl)amino)piperidin-1-yl)ethan-1-one |
1154999-32-2 | 98% | 250mg |
¥8578.00 | 2024-08-09 | |
Life Chemicals | F1967-9495-0.5g |
1-{4-[(cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one |
1154999-32-2 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F1967-9495-5g |
1-{4-[(cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one |
1154999-32-2 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
TRC | C149971-100mg |
1-{4-[(cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one |
1154999-32-2 | 100mg |
$ 95.00 | 2022-06-06 | ||
TRC | C149971-1g |
1-{4-[(cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one |
1154999-32-2 | 1g |
$ 570.00 | 2022-06-06 | ||
Life Chemicals | F1967-9495-10g |
1-{4-[(cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one |
1154999-32-2 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
TRC | C149971-500mg |
1-{4-[(cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one |
1154999-32-2 | 500mg |
$ 365.00 | 2022-06-06 | ||
Life Chemicals | F1967-9495-0.25g |
1-{4-[(cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one |
1154999-32-2 | 95%+ | 0.25g |
$523.0 | 2023-09-06 |
1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Arvind Kumar,Pawan Kumar,Chetan Joshi,Srikanth Ponnada,Abhishek K. Pathak,Asgar Ali,Bojja Sreedhar,Suman L. Jain Green Chem., 2016,18, 2514-2521
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Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-oneに関する追加情報
Introduction to 1-{4-[Cyclopropylmethylamino]piperidin-1-yl}ethan-1-one (CAS No. 1154999-32-2)
1-{4-[Cyclopropylmethylamino]piperidin-1-yl}ethan-1-one, identified by its CAS number 1154999-32-2, is a significant compound in the realm of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of a cyclopropylmethylamino group and a piperidine ring contributes to its distinct chemical properties, making it a valuable candidate for further investigation.
The compound's molecular structure, characterized by a central ethanone moiety linked to a piperidine ring substituted with a cyclopropylmethylamino group, suggests potential interactions with biological targets. Such structural motifs are often explored in the design of novel pharmacological agents due to their ability to modulate biological pathways effectively. The piperidine ring, in particular, is a common scaffold in many drugs, known for its ability to enhance solubility and bioavailability.
In recent years, there has been growing interest in the development of small molecules that can interact with complex biological systems. The 1-{4-[Cyclopropylmethyl]amino]piperidin-1-yl}ethan-1-one structure presents an intriguing opportunity for such investigations. Its dual functionality, combining both an amine and a ketone group, allows for diverse chemical modifications and derivatization strategies. These features make it a versatile building block for the synthesis of more complex molecules with tailored biological activities.
The pharmacological potential of this compound has not been fully elucidated, but preliminary studies suggest that it may exhibit properties relevant to neurological and cardiovascular diseases. The cyclopropylmethylamino group is particularly noteworthy, as it has been observed to influence receptor binding affinity and metabolic stability in other contexts. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Recent advancements in computational chemistry have enabled more efficient screening of molecular libraries for drug-like properties. The structural features of 1-{4-[Cyclopropylmethylamino]piperidin-1-yl}ethan-1-one make it an ideal candidate for virtual screening against various biological targets. High-throughput virtual screening (HTVS) can rapidly identify potential binding interactions, thereby accelerating the drug discovery process. This approach leverages the power of molecular modeling and machine learning algorithms to predict how the compound might interact with proteins and other biomolecules.
The synthesis of 1-{4-[Cyclopropylmethylamino]piperidin-1-yl}ethan-1-one involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the piperidine ring and the introduction of the cyclopropylmethylamino substituent. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods are essential for producing sufficient quantities of the compound for subsequent biological testing.
In conclusion, 1-{4-[Cyclopropylmethylamino]piperidin-1-yl}ethan-1-one (CAS No. 1154999-32-2) represents a promising compound in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive candidate for further exploration. As computational methods and synthetic techniques continue to evolve, the development of novel drugs based on such molecules will likely accelerate, offering new therapeutic possibilities for various diseases.
1154999-32-2 (1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one) 関連製品
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